N-[(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N'-methylurea
N-[(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N'-methylurea
Brand Name:
Vulcanchem
CAS No.:
875744-41-5
VCID:
VC0510882
InChI:
InChI=1S/C12H14N4O3S/c1-6-7(2)20-10-9(6)11(18)16(5-14-10)4-8(17)15-12(19)13-3/h5H,4H2,1-3H3,(H2,13,15,17,19)
SMILES:
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC(=O)NC)C
Molecular Formula:
C12H14N4O3S
Molecular Weight:
294.33g/mol
N-[(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N'-methylurea
CAS No.: 875744-41-5
Main Products
VCID: VC0510882
Molecular Formula: C12H14N4O3S
Molecular Weight: 294.33g/mol
CAS No. | 875744-41-5 |
---|---|
Product Name | N-[(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N'-methylurea |
Molecular Formula | C12H14N4O3S |
Molecular Weight | 294.33g/mol |
IUPAC Name | 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(methylcarbamoyl)acetamide |
Standard InChI | InChI=1S/C12H14N4O3S/c1-6-7(2)20-10-9(6)11(18)16(5-14-10)4-8(17)15-12(19)13-3/h5H,4H2,1-3H3,(H2,13,15,17,19) |
Standard InChIKey | MTBDSTDBSZOQLP-UHFFFAOYSA-N |
SMILES | CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC(=O)NC)C |
Canonical SMILES | CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC(=O)NC)C |
PubChem Compound | 7885672 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume